molecular formula C13H15N3OS2 B429691 11-methyl-4-prop-2-enyl-5-sulfanylidene-8-thia-4,6,11-triazatricyclo[7.4.0.02,7]trideca-1(9),2(7)-dien-3-one CAS No. 332145-24-1

11-methyl-4-prop-2-enyl-5-sulfanylidene-8-thia-4,6,11-triazatricyclo[7.4.0.02,7]trideca-1(9),2(7)-dien-3-one

Cat. No.: B429691
CAS No.: 332145-24-1
M. Wt: 293.4g/mol
InChI Key: GCBOMIAEDMPPPB-UHFFFAOYSA-N
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Description

3-allyl-7-methyl-2-sulfanyl-5,6,7,8-tetrahydropyrido[4’,3’:4,5]thieno[2,3-d]pyrimidin-4(3H)-one is a complex heterocyclic compound

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-allyl-7-methyl-2-sulfanyl-5,6,7,8-tetrahydropyrido[4’,3’:4,5]thieno[2,3-d]pyrimidin-4(3H)-one typically involves multi-step reactionsThe sulfanyl group is usually introduced via thiolation reactions using appropriate thiolating agents .

Industrial Production Methods

Industrial production methods for this compound are not well-documented, likely due to its specialized nature and limited commercial demand. large-scale synthesis would likely follow similar routes as laboratory synthesis, with optimizations for yield and purity.

Chemical Reactions Analysis

Types of Reactions

3-allyl-7-methyl-2-sulfanyl-5,6,7,8-tetrahydropyrido[4’,3’:4,5]thieno[2,3-d]pyrimidin-4(3H)-one can undergo various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide for oxidation, reducing agents like sodium borohydride for reduction, and various alkylating agents for substitution reactions. Reaction conditions typically involve controlled temperatures and inert atmospheres to prevent unwanted side reactions .

Major Products

Major products formed from these reactions include sulfoxides, sulfones, and various substituted derivatives of the original compound, depending on the specific reagents and conditions used .

Scientific Research Applications

    Chemistry: It serves as a building block for the synthesis of more complex molecules and as a subject for studying heterocyclic chemistry.

    Biology: The compound’s unique structure may interact with biological molecules, making it a candidate for drug discovery and development.

    Medicine: Potential therapeutic applications could be explored, particularly in targeting specific enzymes or receptors.

    Industry: It may find use in the development of new materials or as a catalyst in chemical reactions

Mechanism of Action

The mechanism of action for 3-allyl-7-methyl-2-sulfanyl-5,6,7,8-tetrahydropyrido[4’,3’:4,5]thieno[2,3-d]pyrimidin-4(3H)-one is not well-documented. its effects are likely mediated through interactions with specific molecular targets, such as enzymes or receptors, leading to modulation of biochemical pathways. Further research is needed to elucidate the exact mechanisms involved .

Properties

CAS No.

332145-24-1

Molecular Formula

C13H15N3OS2

Molecular Weight

293.4g/mol

IUPAC Name

11-methyl-4-prop-2-enyl-5-sulfanylidene-8-thia-4,6,11-triazatricyclo[7.4.0.02,7]trideca-1(9),2(7)-dien-3-one

InChI

InChI=1S/C13H15N3OS2/c1-3-5-16-12(17)10-8-4-6-15(2)7-9(8)19-11(10)14-13(16)18/h3H,1,4-7H2,2H3,(H,14,18)

InChI Key

GCBOMIAEDMPPPB-UHFFFAOYSA-N

SMILES

CN1CCC2=C(C1)SC3=C2C(=O)N(C(=S)N3)CC=C

Canonical SMILES

CN1CCC2=C(C1)SC3=C2C(=O)N(C(=S)N3)CC=C

Origin of Product

United States

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